Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrimidine ring, a thiophene ring, and several functional groups including a methylsulfanyl group and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a complex structure and its physical and chemical properties would depend on this structure . Specific properties like melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Scientific Research Applications
Oxidative Transformations
- Methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate, a related compound, undergoes oxidative transformations under specific conditions, forming various products. This research provides insights into the reactivity and potential applications of similar compounds in organic synthesis (Jakubkienė & Vainilavicius, 2006).
Alkylation and Reactivity Studies
- Alkylation of related 6-polyfluoroalkyl-2-thiouracils demonstrates the reactivity of nucleophilic centers in these molecules, contributing to the understanding of similar methylsulfanyl-substituted compounds (Khudina et al., 2019).
Synthesis of Analogues
- Research into the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes is relevant for understanding the synthesis routes and potential applications of trifluoromethylated compounds, including Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate (Sheng, Fan, & Wu, 2014).
Anti-Inflammatory Activity
- Certain derivatives, like (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid, demonstrate significant anti-inflammatory activity, indicating the therapeutic potential of structurally similar compounds (Jakubkienė et al., 2002).
Antitumor Activity
- Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including methylsulfanyl-substituted compounds, shows potent anticancer activity, suggesting possible applications in cancer therapy (Hafez & El-Gazzar, 2017).
Nucleophilic Displacement Studies
- Studies on the nucleophilic displacement of methylsulfanyl groups on substituted pyrimidinones provide valuable insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Kikelj et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c1-19-10(18)9-6(3-4-22-9)20-8-5-7(12(13,14)15)16-11(17-8)21-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWHLMJKHDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC(=C2)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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